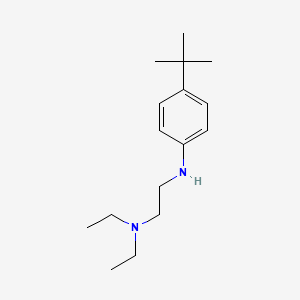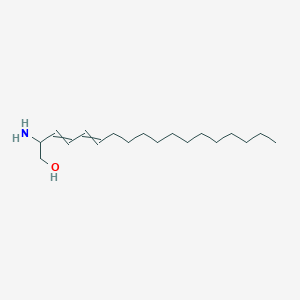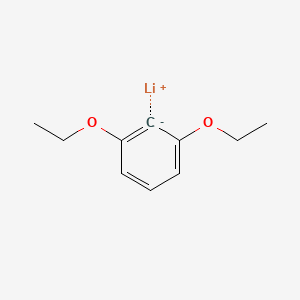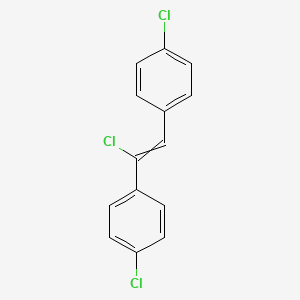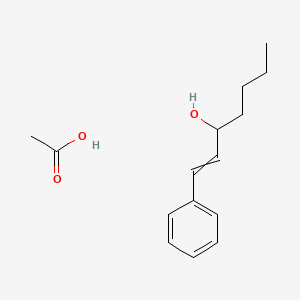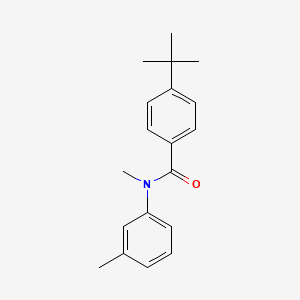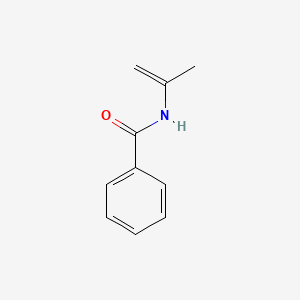
N-(Prop-1-en-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropenylbenzamide is an organic compound with the molecular formula C10H11NO It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by an isopropenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Isopropenylbenzamide can be synthesized through the direct condensation of benzoic acid and isopropenylamine. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride (ZrCl4), under ultrasonic irradiation. This method is considered green and efficient, providing high yields and a simple procedure .
Industrial Production Methods
In an industrial setting, the production of N-Isopropenylbenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the recovery and reuse of catalysts are crucial for cost-effective and sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropenylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the isopropenyl group to a carbonyl group, forming N-isopropylbenzamide.
Reduction: The compound can be reduced to form N-isopropylbenzylamine.
Substitution: The isopropenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: N-Isopropylbenzamide
Reduction: N-Isopropylbenzylamine
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Isopropenylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-Isopropenylbenzamide involves its interaction with specific molecular targets. The isopropenyl group can undergo various chemical transformations, allowing the compound to act as a versatile intermediate in organic synthesis. Additionally, its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
N-Isopropylbenzamide: Similar in structure but lacks the double bond in the isopropenyl group.
N-Isopropylbenzylamine: Formed by the reduction of N-Isopropenylbenzamide.
Benzamide: The parent compound without any substituents on the amide nitrogen.
Uniqueness
Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
78007-50-8 |
|---|---|
Fórmula molecular |
C10H11NO |
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
N-prop-1-en-2-ylbenzamide |
InChI |
InChI=1S/C10H11NO/c1-8(2)11-10(12)9-6-4-3-5-7-9/h3-7H,1H2,2H3,(H,11,12) |
Clave InChI |
XZISHFPYGZFOHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)NC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


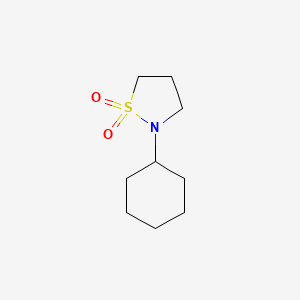
![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
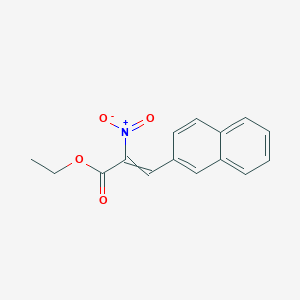
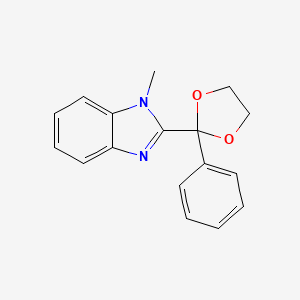
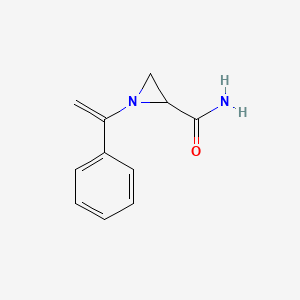
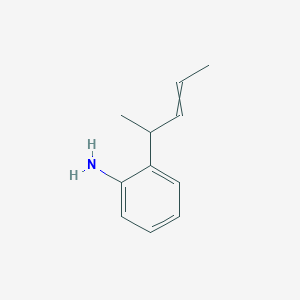
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
